![molecular formula C18H14N2O4 B2415581 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid CAS No. 1356817-74-7](/img/structure/B2415581.png)

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

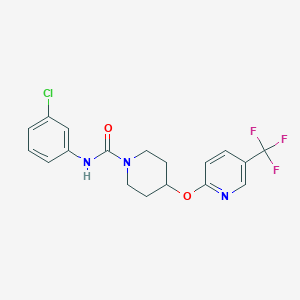

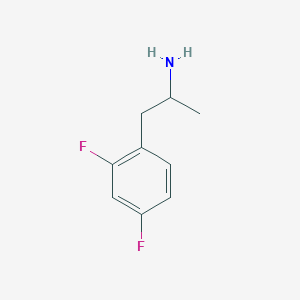

The compound “2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a nitrile (-CN), a carboxylic acid (-COOH), and aromatic rings (benzene derivatives). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound could have regions of delocalized electrons, contributing to its stability .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the nitrile group in nucleophilic substitutions, and the carboxylic acid in esterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxylic acid group, and its melting and boiling points by the size and shape of the molecule .科学的研究の応用

Coordination Chemistry and Corrosion Inhibition

Research involving Schiff bases derived from amino-benzoic acids has shown their versatility in coordination with various metal ions like manganese(II), copper(II), and zinc(II). These complexes have been studied for their corrosion inhibition properties, potentially useful in protecting metals from corrosion in acidic environments (Mishra et al., 2015).

Liquid Crystal Technology

Studies on achiral bent-core compounds derived from amino benzoic acid have contributed to the development of new families of liquid crystals. These compounds exhibit a wide-range enantiotropic nematic phase, indicating potential applications in displays and other optical devices (Gude et al., 2013).

Antimicrobial Activity

Compounds containing benzoic and phenolic moieties have been synthesized and tested for antimicrobial activity. Derivatives of these compounds have shown significant activity against various microbial strains, suggesting their potential as templates for developing new antimicrobial agents (Mickevičienė et al., 2015).

Plant Biology and Stress Response

Phenolic compounds like salicylic acid, derived from benzoic acid, play critical roles in plant growth, development, and stress response mechanisms. Research has explored the biosynthetic pathways and genetic underpinnings related to these compounds, enhancing our understanding of plant resilience and adaptation (Park et al., 2017).

Food Chemistry and Biochemistry

Investigations into the binding affinities of phenolic acids to proteins like bovine serum albumin have provided insights into how these compounds' biological effects are mediated through their interactions with serum proteins. Such studies are crucial for understanding the bioavailability and metabolic pathways of phenolic compounds in the human body (Yuan et al., 2019).

作用機序

Target of Action

The primary targets of this compound are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body .

Biochemical Pathways

The activation of PPAR-γ and glucokinase can have significant effects on various biochemical pathways. PPAR-γ activation is known to influence pathways related to lipid metabolism, inflammation, and cell proliferation . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in the regulation of carbohydrate metabolism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWLRTQSDNNLSE-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)

![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)

![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)